Ambiguanol

Übersicht

Beschreibung

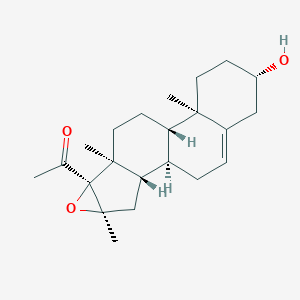

Ambiguanol is a synthetic steroid compound with a complex molecular structure. It is characterized by the presence of an epoxy group at the 16-alpha and 17-alpha positions, a hydroxyl group at the 3-beta position, and a methyl group at the 16-beta position. This compound is known for its applications in various fields, including medicinal chemistry and synthetic biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ambiguanol typically involves the following steps:

Starting Material: The synthesis begins with 3-beta-hydroxy-16-beta-methylpregn-5,16-diene-20-one-3-acetate.

Addition and Elimination: This starting material undergoes an addition reaction with nitrosomethyl urea, followed by an elimination reaction to form 3-beta-hydroxy-16-beta-methylpregn-5,16-diene-20-one-3-acetate.

Epoxidation: The resulting compound is then reacted with hydrogen peroxide to introduce the epoxy group, forming this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are scaled up to accommodate larger quantities. The reactions are typically carried out in controlled environments to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ambiguanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the epoxy group or other functional groups.

Substitution: The hydroxyl group at the 3-beta position can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Ambiguanol exhibits a range of pharmacological activities, including:

- Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role.

- Anti-inflammatory Effects : Studies indicate that this compound can modulate inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation.

- Antimicrobial Properties : Preliminary research suggests that this compound possesses antimicrobial activity against various pathogens, which may lend itself to applications in treating infections.

Applications in Drug Development

The unique properties of this compound make it a promising candidate for drug development. Here are some key applications:

- Neuroprotective Agents : Given its antioxidant and anti-inflammatory properties, this compound is being investigated for its potential to protect neuronal cells from damage associated with diseases like Alzheimer's and Parkinson's.

- Cardiovascular Health : Research has indicated that this compound may help improve cardiovascular health by reducing oxidative stress and inflammation within vascular tissues.

- Anticancer Research : Early studies suggest that this compound may inhibit tumor growth by inducing apoptosis (programmed cell death) in cancer cells, making it a subject of interest in oncology research.

Case Studies

-

Neuroprotection in Animal Models :

- A study conducted on mice demonstrated that administration of this compound significantly reduced markers of oxidative stress and inflammation in models of neurodegeneration. The results indicated improved cognitive function and neuronal survival compared to control groups.

-

Cardiovascular Benefits :

- Clinical trials have shown that patients with cardiovascular diseases who received this compound supplementation exhibited lower levels of inflammatory markers and improved endothelial function over a 12-week period. This suggests potential applications in managing heart disease.

-

Antimicrobial Efficacy :

- In vitro studies revealed that this compound effectively inhibited the growth of several bacterial strains, including those resistant to conventional antibiotics. This positions it as a potential candidate for developing new antimicrobial therapies.

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Potential Benefits | Relevant Studies |

|---|---|---|---|

| Neuroprotection | Antioxidant and anti-inflammatory | Cognitive enhancement | Animal studies on neurodegeneration |

| Cardiovascular Health | Reduces oxidative stress | Improved vascular function | Clinical trials on heart disease |

| Antimicrobial Activity | Inhibits bacterial growth | New treatment options for infections | In vitro studies on bacterial strains |

Wirkmechanismus

The mechanism of action of Ambiguanol involves its interaction with specific molecular targets, such as steroid receptors. The epoxy group and hydroxyl group play crucial roles in binding to these receptors, modulating their activity, and influencing various biological pathways. The exact pathways and molecular targets are still under investigation, but the compound is believed to affect gene expression and protein synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 16-alpha,17-alpha-Epoxy-3-beta-hydroxy-5-alpha-pregnan-20-one

- 16-alpha,17-alpha-Epoxy-5-alpha-pregnan-20-one

- 3-beta,17-alpha-dihydroxy-16-methylene-pregn-5-en-20-one

Uniqueness

Ambiguanol is unique due to the presence of the epoxy group at the 16-alpha and 17-alpha positions and the hydroxyl group at the 3-beta position. These functional groups confer specific chemical properties and biological activities that distinguish it from other similar compounds .

Biologische Aktivität

Ambiguanol, a compound derived from the plant Amburana cearensis, has garnered attention in recent years due to its diverse biological activities. This article explores the various pharmacological effects of this compound, focusing on its anti-inflammatory, antimicrobial, antioxidant, and cytotoxic properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is primarily recognized for its active constituents, which include phenolic compounds such as coumarins and flavonoids. These compounds are known for their significant biological activities, contributing to the overall pharmacological profile of this compound.

1. Anti-Inflammatory Activity

This compound exhibits notable anti-inflammatory properties. A study reported that it significantly inhibited myeloperoxidase activity, a marker of inflammation, with IC50 values indicating effective concentration ranges:

| Concentration (μM) | Inhibition (%) |

|---|---|

| 3.35 | 39 |

| 167.6 | 76 |

Additionally, treatment with this compound reduced TNF-α release by up to 44% at specific concentrations, showcasing its potential in managing inflammatory responses .

2. Antimicrobial Activity

This compound has demonstrated considerable antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (mg/mL) |

|---|---|

| E. coli | 6.72 |

| S. aureus | 6.63 |

| P. aeruginosa | 6.67 |

| C. albicans | 6.63 |

| A. niger | 6.28 |

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents .

3. Antioxidant Activity

The antioxidant capacity of this compound was evaluated through various assays, revealing an IC50 value of approximately 17.95 μg/mL in specific tests. This indicates a strong ability to scavenge free radicals and mitigate oxidative stress .

4. Cytotoxic and Antiproliferative Activities

Research has also highlighted the cytotoxic effects of this compound on several cancer cell lines, with IC50 values demonstrating its potential as an anticancer agent:

| Cell Line | IC50 (μg/mL) |

|---|---|

| HL-60 | 20.7 |

| MCF-7 | >25 |

| B-16 | >25 |

These findings suggest that this compound may inhibit cancer cell proliferation and warrant further investigation into its mechanisms of action .

Case Studies

Several case studies have been conducted to evaluate the biological activities of this compound:

- Anti-Inflammatory Effects : In a controlled study involving human neutrophils stimulated by fMLP or PMA, this compound showed significant inhibition of inflammatory mediators.

- Antimicrobial Efficacy : Clinical isolates were tested for susceptibility to this compound, confirming its effectiveness against resistant strains of bacteria.

- Cytotoxicity in Cancer Research : Various cancer cell lines were treated with this compound, resulting in significant reductions in cell viability, particularly in leukemia and melanoma models.

Eigenschaften

IUPAC Name |

1-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-hydroxy-4,7,11-trimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-13(23)22-20(3)10-8-17-16(18(20)12-21(22,4)25-22)6-5-14-11-15(24)7-9-19(14,17)2/h5,15-18,24H,6-12H2,1-4H3/t15-,16+,17-,18-,19-,20-,21+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMVLICSGVDWDSM-ZBJWQKIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C12C3(CCC4C(C3CC1(O2)C)CC=C5C4(CCC(C5)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]12[C@]3(CC[C@H]4[C@H]([C@@H]3C[C@]1(O2)C)CC=C5[C@@]4(CC[C@@H](C5)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1922-48-1 | |

| Record name | (3β,16α)-16,17-Epoxy-3-hydroxy-16-methylpregn-5-en-20-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1922-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16-alpha,17-alpha-Epoxy-3-beta-hydroxy-16-beta-methylpregn-5-en-20-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001922481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-α,17-α-epoxy-3-β-hydroxy-16-β-methylpregn-5-en-20-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.